Harpagoside
Overview
Description
. It is an iridoid glycoside, a class of compounds known for their diverse biological activities. Harpagoside is the active chemical constituent responsible for the medicinal properties of devil’s claw, which has been used for centuries by the Khoisan people of southern Africa to treat various health disorders, including fever, diabetes, hypertension, and blood-related diseases .
Mechanism of Action
Harpagoside is a natural product found in the plant Harpagophytum procumbens, also known as devil’s claw . It is the active chemical constituent responsible for the medicinal properties of the plant .
Target of Action
This compound’s primary targets are cyclooxygenases 1 and 2 (COX-1/2) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the inflammatory response. This compound also targets Interleukin-6 (IL-6) , a cytokine involved in inflammation and the maturation of B cells .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It moderately inhibits COX-1/2, enzymes involved in the arachidonic acid pathway . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . This compound also suppresses the IL-1β-triggered induction, phosphorylation, and DNA binding activity of c-FOS, one of the main components of AP-1 transcription factors .
Biochemical Pathways
This compound affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a reduction in the production of prostaglandins, thereby alleviating inflammation and pain . It also influences the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression of inflammatory cytokines such as tumor necrosis factor-α, IL-6, and IL-1β . It also downregulates the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin . These effects lead to the suppression of systemic bone loss by inhibiting osteoclast differentiation and osteoclast marker gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound exerts its effects under pathological conditions, such as in the presence of inflammatory stimuli .
Biochemical Analysis
Biochemical Properties
Harpagoside interacts with several enzymes and proteins. It has been shown to moderately inhibit cyclooxygenases 1 and 2 (COX-1/2) and overall nitric oxide production in human blood . It also interacts with the peroxisome proliferator-activated receptor (PPAR)-γ, leading to the reduction of tumor necrosis factor-α-induced mRNA synthesis and protein production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced increases in COX-2 and nitric oxide levels, as well as tumor necrosis factor (TNF) mRNA expression in HepG2 cells . In vivo, this compound reduces synovial inflammation, joint destruction, and bone erosion in a mouse model of collagen-induced arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to activate the PPAR-γ pathway, regulating lipid and glucose metabolism . It also inhibits the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it has been shown to have long-term effects on cellular function, particularly in reducing inflammation and joint destruction in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the whole extract of Harpagophytum procumbens has a dose-dependent activity, whereas this compound was not effective when used alone .
Metabolic Pathways
This compound is involved in the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harpagoside can be synthesized through a series of chemical reactions starting from geraniol, which is synthesized from geranyl pyrophosphate by geraniol diphosphate synthase . The synthetic route involves hydroxylation, oxidation, cyclization, carboxylation, glycosylation, and esterification steps .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Harpagophytum procumbens. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include harpagide, cinnamic acid, and various derivatives of this compound .
Scientific Research Applications
Harpagoside has a wide range of scientific research applications:
Comparison with Similar Compounds
- Harpagide
- Aucubin
- Catalpol
Harpagoside’s unique combination of anti-inflammatory and analgesic properties, along with its specific molecular targets, makes it a valuable compound in both scientific research and therapeutic applications.
Biological Activity
Harpagoside, an iridoid glycoside primarily found in the roots of Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, analgesic, and potential antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which contributes to its biological effects. The chemical formula is , and it has a molecular weight of approximately 446.48 g/mol. Its structure includes a glucose moiety linked to an iridoid core, which is essential for its pharmacological activity.
Anti-Inflammatory Activity
Numerous studies have demonstrated the potent anti-inflammatory effects of this compound. A systematic review highlighted its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models.
Key Findings:
- Inhibition of Cytokines : this compound significantly reduces the expression of IL-6 in IL-1β-stimulated osteoarthritis chondrocytes, which is crucial for managing inflammatory responses in osteoarthritis patients .
- Mechanism of Action : It suppresses the phosphorylation and DNA binding activity of c-FOS, a key component of the AP-1 transcription factor complex involved in inflammatory signaling pathways .
Analgesic Effects
Clinical trials have indicated that this compound can alleviate pain associated with osteoarthritis and other inflammatory conditions. Its analgesic properties are believed to be due to its ability to modulate inflammatory mediators.
Case Studies:
- A clinical trial involving patients with osteoarthritis showed significant pain reduction after treatment with this compound-containing extracts .
Antimicrobial Properties
Recent research has also explored the antimicrobial effects of this compound against various pathogens.
Research Findings:
- This compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus, indicating potential applications in treating infections .
Table: Summary of Biological Activities of this compound
Activity Type | Biological Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of IL-6 and TNF-α | |
Analgesic | Pain relief in osteoarthritis | |
Antimicrobial | Activity against Staphylococcus aureus |
Clinical Applications
This compound has been utilized in various formulations for treating inflammatory diseases. Its use in herbal medicine is well-documented, particularly in Europe where it is recommended for managing pain and inflammation.
Clinical Trials Overview
A systematic review analyzed multiple clinical trials assessing the efficacy of this compound in treating conditions like osteoarthritis and rheumatoid arthritis. The results consistently demonstrated its effectiveness in reducing pain and improving joint function.
Properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-FMHLWDFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032528 | |
Record name | Harpagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19210-12-9 | |
Record name | Harpagoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harpagoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harpagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARPAGOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that this compound significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []
Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?
A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, this compound offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.
Q4: What spectroscopic techniques are typically used to characterize this compound?
A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize this compound. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []
Q5: What formulation strategies are being explored to improve this compound's bioavailability?
A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of this compound. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.
Q6: What is the pharmacokinetic profile of this compound in animal models?
A6: In horses, after oral administration of a Devil’s Claw extract standardized to this compound, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []
Q7: Has this compound demonstrated efficacy in preclinical models of inflammation?
A7: Yes, this compound has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain this compound, exhibited significant reduction in paw swelling. []
Q8: What about this compound's effects in models of chronic inflammation like arthritis?
A8: this compound has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.